molecular formula C23H27N3O5 B11930979 3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide

3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B11930979
M. Wt: 425.5 g/mol
InChI Key: DGKQQEVYYPCMNE-UHFFFAOYSA-N
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Description

SCH-563705 is a novel and potent orally bioactive antagonist of the chemokine receptors CXCR2 and CXCR1. It exhibits significant anti-inflammatory and immunomodulatory activities. The compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving neutrophil migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCH-563705 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of SCH-563705 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves scaling up the reaction conditions, optimizing the use of solvents and catalysts, and ensuring stringent quality control measures to maintain the compound’s purity and bioactivity .

Chemical Reactions Analysis

Types of Reactions

SCH-563705 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of SCH-563705, which are studied for their enhanced or modified bioactivity .

Scientific Research Applications

SCH-563705 has a wide range of scientific research applications, including:

Mechanism of Action

SCH-563705 exerts its effects by antagonizing the chemokine receptors CXCR2 and CXCR1. By binding to these receptors, it inhibits the migration of neutrophils and reduces inflammation. The compound’s molecular targets include the CXCR2 and CXCR1 receptors, and it modulates signaling pathways involved in immune responses and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SCH-563705

SCH-563705 is unique due to its dual antagonistic activity against both CXCR2 and CXCR1, making it highly effective in reducing neutrophil migration and inflammation. Its favorable oral pharmacokinetic profiles in various animal models further enhance its potential as a therapeutic agent .

Properties

IUPAC Name

3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKQQEVYYPCMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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